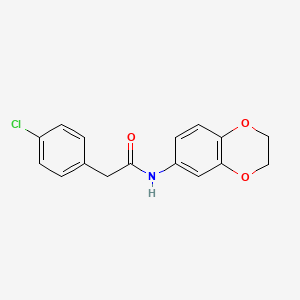![molecular formula C20H17N3O2 B6047826 2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B6047826.png)
2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been extensively studied for its biochemical and physiological effects.
作用机制
2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone specifically binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This results in the inhibition of several signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways. The inhibition of these pathways leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone has been shown to have significant biochemical and physiological effects. In cancer cells, 2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis. In normal cells, 2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone has been shown to inhibit wound healing and tissue regeneration. 2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone is a specific inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in various biological processes. However, 2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone has some limitations for lab experiments. For example, 2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone is a small molecule inhibitor, which means that it may not be effective in inhibiting EGFR in vivo. Additionally, 2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone has a short half-life, which may limit its effectiveness in long-term studies.
未来方向
There are several future directions for research on 2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone. One area of research is to develop more potent and selective inhibitors of EGFR. Another area of research is to study the role of EGFR in various biological processes, such as wound healing and tissue regeneration. Additionally, researchers may investigate the potential use of 2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone in combination with other inhibitors or chemotherapeutic agents for the treatment of cancer.
合成方法
2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone can be synthesized using a two-step process. The first step involves the reaction of 5-methoxyindole-3-acetaldehyde with ethyl vinyl ketone to form 2-(5-methoxy-1H-indol-3-yl)ethyl vinyl ketone. The second step involves the reaction of this intermediate with 3-methylquinazolin-4(3H)-one to form 2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone. The overall yield of this synthesis method is approximately 20%.
科学研究应用
2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone has been widely used in scientific research as a specific inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. Inhibition of EGFR by 2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone has been shown to block downstream signaling pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines. 2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone has also been used to study the role of EGFR in normal physiological processes, such as wound healing and tissue regeneration.
属性
IUPAC Name |
2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-23-19(22-18-6-4-3-5-15(18)20(23)24)10-7-13-12-21-17-9-8-14(25-2)11-16(13)17/h3-12,21H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDNGRZRTGVRHF-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CNC4=C3C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CNC4=C3C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6047752.png)
![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6047757.png)
![[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino](diphenyl)acetic acid](/img/structure/B6047759.png)
![2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6047767.png)
![2-(methylthio)-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6047770.png)

![2-hydroxybenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B6047782.png)
![9-tert-butyl-2-(4-pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6047792.png)
![2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6047802.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-butanamine](/img/structure/B6047809.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B6047814.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6047827.png)
![{4-[(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B6047831.png)
![1-naphthyl[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanone](/img/structure/B6047846.png)